molecular formula C10H10O3 B1295125 Methyl 3-oxo-2-phenylpropanoate CAS No. 5894-79-1

Methyl 3-oxo-2-phenylpropanoate

Cat. No.: B1295125
CAS No.: 5894-79-1
M. Wt: 178.18 g/mol
InChI Key: ORJFSDFCHJQCOH-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-phenylpropanoate is an organic compound with the molecular formula C10H10O3. It is an ester derivative commonly used in organic synthesis and various chemical reactions. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-2-phenylpropanoate can be synthesized through several methods. One common approach is the esterification of 3-oxo-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the reaction of benzoyl chloride with methyl acetoacetate in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester can yield alcohols or aldehydes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-oxo-2-phenylpropanoic acid.

    Reduction: 3-hydroxy-2-phenylpropanoate or 3-oxo-2-phenylpropanal.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Methyl 3-oxo-2-phenylpropanoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.

    Medicine: As a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

    Industry: In the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-phenylpropanoate involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding carboxylic acid and methanol. In biological systems, esterases can catalyze this hydrolysis, leading to the release of active metabolites. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-oxo-2-phenylpropanoate can be compared with other similar compounds such as:

    Ethyl 3-oxo-2-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-oxo-3-phenylpropanoate: Similar structure but with a different position of the keto group.

    Methyl 2-oxo-3-phenylpropanoate: Similar structure but with a different position of the keto group.

The uniqueness of this compound lies in its specific reactivity and the position of the functional groups, which influence its chemical behavior and applications.

Properties

IUPAC Name

methyl 3-oxo-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFSDFCHJQCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884197
Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5894-79-1
Record name Benzeneacetic acid, α-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5894-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-formyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl formylphenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.070
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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